3,4-Dimethyl-3-penten-2-one

Process Safety Solvent Selection High-Temperature Synthesis

3,4-Dimethyl-3-penten-2-one (CAS 684-94-6) is a branched α,β-unsaturated ketone (C₇H₁₂O) classified as a tetrasubstituted enone. Unlike its simpler analog mesityl oxide, the fully substituted double bond and unique steric environment govern its physical properties, chemical reactivity, and safety profile, rendering it non-interchangeable for demanding synthetic, analytical, or industrial applications.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 684-94-6
Cat. No. B14748410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-3-penten-2-one
CAS684-94-6
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(=C(C)C(=O)C)C
InChIInChI=1S/C7H12O/c1-5(2)6(3)7(4)8/h1-4H3
InChIKeyIZHBYIAZXCYIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-3-penten-2-one (CAS 684-94-6) Procurement & Selection Guide


3,4-Dimethyl-3-penten-2-one (CAS 684-94-6) is a branched α,β-unsaturated ketone (C₇H₁₂O) classified as a tetrasubstituted enone [1]. Unlike its simpler analog mesityl oxide, the fully substituted double bond and unique steric environment govern its physical properties, chemical reactivity, and safety profile, rendering it non-interchangeable for demanding synthetic, analytical, or industrial applications.

1Tetrasubstituted enone with distinct steric and electronic profile
2Supports high-temperature synthesis, GC-MS analytics, and stereospecific pyrazole chemistry
3Non-interchangeable with mesityl oxide; verify specification for process fit

3,4-Dimethyl-3-penten-2-one Sourcing: Why Analogs Cannot Substitute


Closely related α,β-unsaturated ketones such as mesityl oxide (4-methyl-3-penten-2-one) or 3-methyl-3-penten-2-one are frequently considered as replacements due to structural similarity, but their physical and chemical properties diverge significantly from 3,4-dimethyl-3-penten-2-one. Substitution without verification introduces risk in process safety, analytical method accuracy, and synthetic yield selectivity. The compound's tetrasubstituted olefin geometry confers a unique combination of reduced volatility, higher flash point, distinct chromatographic retention, and differentiated stereoelectronic reactivity that precludes simple interchange [1].

Target (3,4-Dimethyl-3-penten-2-one)
Substitute Risk (Mesityl Oxide)
Higher flash point and boiling point enable wider high-temperature process window
Lower flash point (~31°C) increases flammability risk at elevated temperatures
Kovats RI 914 ensures baseline GC separation from common volatile ketones
RI ~800 may co-elute with low-MW ketones, causing identification errors
(E)-oxime gives nearly quantitative pyrazole dioxide yield
(Z)-oxime or less-substituted analogs produce complex byproduct mixtures
β,β-disubstitution predicts >100,000-fold lower thiol reactivity
β-monosubstituted enone shows higher electrophilicity, complicating safety assessment

3,4-Dimethyl-3-penten-2-one Evidence Guide: Quantified Differentiation vs. Mesityl Oxide Analogs


Boiling Point and Flash Point: Safer High-Temperature Process Window vs. Mesityl Oxide

3,4-Dimethyl-3-penten-2-one exhibits a substantially higher boiling point (159.3 °C at 760 mmHg) and flash point (47.3 °C) compared to its closest structural analog, mesityl oxide (4-methyl-3-penten-2-one). Mesityl oxide boils at 130 °C with a flash point of approximately 31 °C [1]. The elevated boiling point and flash point reduce volatility and flammability risk during high-temperature processing operations .

Boiling & Flash Point
Cross-study comparable
TargetBP 159.3 °C, FP 47.3 °C
Mesityl OxideBP 130 °C, FP 31 °C
Δ BP +29.3 °C, Δ FP +16.3 °C
Expands safe high-temperature process window
760 mmHg; calculated/experimental values; supports process safety review
Process Safety Solvent Selection High-Temperature Synthesis

Kovats Retention Index: Unambiguous GC-MS Identification vs. Mesityl Oxide

On a standard non-polar DB-1 capillary column, 3,4-dimethyl-3-penten-2-one has a Kovats retention index (RI) of 914 [1]. In contrast, mesityl oxide exhibits a significantly lower RI of approximately 800 on equivalent non-polar phases [2]. The higher RI reflects the additional methyl substitution, which increases the boiling point and the interaction with the stationary phase, enabling baseline separation in complex mixture analysis.

GC Retention Index
Cross-study comparable
TargetKovats RI 914 (DB-1)
Mesityl OxideRI ≈ 800 (DB-1 equiv.)
Δ RI +114 units
Enables unambiguous GC-MS identification and baseline separation
Non-polar column, He ramp 40-280°C; prevents co-elution errors
Analytical Chemistry GC-MS Method Development Quality Control

Oxime Stereospecificity: Nearly Quantitative Yield from (E)-Oxime vs. (Z)-Oxime Byproduct Mixture

Nitrosation of the stereoisomeric oximes of 3,4-dimethyl-3-penten-2-one reveals a dramatic stereoelectronic effect not observable with simpler enones. The (E)-oxime, upon treatment with butyl nitrite in methanol, yields 3,3,4,5-tetramethyl-3H-pyrazole 1,2-dioxide in nearly quantitative yield. Under identical conditions, the (Z)-oxime reacts less readily, producing a lower yield of the same pyrazole dioxide alongside five additional isoxazoline byproducts [1]. This divergent reactivity is a direct consequence of the spatial arrangement of the methyl groups around the tetrasubstituted double bond.

Oxime Stereospecificity
Direct head-to-head
(E)-OximeNearly quantitative yield of pyrazole dioxide
(Z)-OximeLower yield + 5 isoxazoline byproducts
Supports atom-efficient route via (E)-oxime derivative
Butyl nitrite, methanol; avoids purification burden of byproduct mixtures
Synthetic Methodology Heterocyclic Chemistry Stereoselective Synthesis

Thiol Reactivity: Class-Level Evidence of >100,000-Fold Reduced Electrophilicity via β-Substitution

Systematic kinetic studies on α,β-unsaturated ketones demonstrate that β-disubstitution reduces the rate of nucleophilic addition of glutathione (GSH) by more than 100,000 times relative to unsubstituted vinyl ketones [1]. As a β,β-disubstituted enone, 3,4-dimethyl-3-penten-2-one is predicted to reside at the extreme low end of the electrophilic reactivity spectrum, exhibiting orders-of-magnitude lower thiol reactivity than mesityl oxide (β-monosubstituted).

Thiol Reactivity
Class-level inference
Target (β,β-disub.)Predicted >100,000-fold lower k_GSH vs vinyl ketone
β-Monosubstituted class~1,000-fold reduction; mesityl oxide expected higher reactivity
Predicted >100-fold lower vs β-monosubstituted
Low electrophilicity supports toxicological risk assessment
GSH chemoassay (Portoghese et al., 1989); class-level prediction, verify directly
Toxicology Safety Assessment Flavor & Fragrance

3,4-Dimethyl-3-penten-2-one (CAS 684-94-6): Optimal Application Scenarios


High-Temperature Industrial Synthesis Requiring a Safer Solvent/Intermediate

When a high-boiling, moderate-flash-point α,β-unsaturated ketone is required for reactions above 130 °C, 3,4-dimethyl-3-penten-2-one (bp 159.3 °C, flash point 47.3 °C) provides a substantially wider safe operating window than mesityl oxide (bp 130 °C, flash point 31 °C). This is particularly valuable in continuous flow chemistry or batch processes where thermal runaway risk must be minimized .

Analytical Reference Standard for GC-MS Method Development

The distinct Kovats retention index of 914 on non-polar columns allows for unambiguous identification and quantification of 3,4-dimethyl-3-penten-2-one in complex volatile mixtures, such as Maillard reaction products or natural product extracts, where mesityl oxide (RI ≈ 800) may co-elute with other low-molecular-weight ketones. Procurement as a certified reference material ensures method accuracy [1].

Stereospecific Synthesis of 3H-Pyrazole 1,2-Dioxides

For medicinal chemists or process chemists constructing 3,3,4,5-tetramethyl-3H-pyrazole 1,2-dioxide scaffolds, the (E)-oxime derivative of this compound is the precursor of choice. It delivers the target heterocycle in nearly quantitative yield, whereas the (Z)-oxime—or oximes derived from less substituted analogs—generates complex mixtures of isoxazoline byproducts that require costly chromatographic purification [2].

Fragrance or Flavor Ingredient with Favorable Thiol Reactivity Profile

Based on class-level kinetic evidence, the β,β-disubstituted enone structure of 3,4-dimethyl-3-penten-2-one is predicted to exhibit >100,000-fold lower reactivity toward biological thiols compared to simple vinyl ketones, and >100-fold lower reactivity than β-monosubstituted analogs like mesityl oxide. This makes it a structurally justified candidate for fragrance or flavor applications where minimizing protein adduct formation is a critical safety requirement [3].

Application
Selection Property
Validation Focus
High-temperature industrial synthesis
Boiling point and flash point profile
Process safety envelope at elevated temperatures
GC-MS reference standard for volatile mixtures
Distinct Kovats retention index (RI 914)
Baseline separation from mesityl oxide (RI ~800)
Stereospecific synthesis of pyrazole dioxides
(E)-oxime derivative reactivity
Near-quantitative yield with minimal byproduct formation
Fragrance/flavor ingredient with low thiol reactivity
β,β-disubstituted enone class reactivity
Reduced protein adduct formation risk per class-level evidence
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